![molecular formula C29H31N3O6 B2736284 methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate CAS No. 537700-96-2](/img/structure/B2736284.png)
methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a complex organic molecule characterized by its intricate structure that involves multiple functional groups. This compound combines the structural features of benzoisoquinoline and piperazine, indicating potential for significant biological activity and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic synthesis processes:
Starting Materials: Common starting materials might include 4-hydroxybenzoic acid, 1,3-dioxo-1H-benzo[de]isoquinolin, and piperazine derivatives.
Key Steps:
Esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate.
Subsequent reaction with a hydroxylated benzoisoquinoline derivative to introduce the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl group.
Introduction of the piperazine ring via nucleophilic substitution.
Industrial Production Methods: In an industrial setting, these steps would be scaled up, potentially using continuous flow reactors for improved yield and efficiency. Catalysts and solvents would be optimized to enhance reaction rates and product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound might undergo oxidation, especially at the benzoisoquinoline moiety, altering its electronic properties.
Reduction: Selective reduction could target specific carbonyl groups.
Substitution: The piperazine ring presents multiple sites for nucleophilic or electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide or potassium permanganate could be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenated reagents under basic or acidic conditions can facilitate substitution.
Major Products:
Depending on the reaction, products can range from oxidized or reduced versions of the parent compound to substituted derivatives with modified pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[de]isoquinoline structure exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, providing a potential therapeutic avenue for neuroprotection .
Synthesis and Derivatives
The synthesis of this compound) involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization to enhance bioactivity. Various synthetic pathways have been documented, emphasizing regioselectivity and yield optimization .
Case Study: Synthesis Optimization
A study focused on optimizing the synthesis route for similar compounds highlighted the use of microwave-assisted synthesis, which significantly reduced reaction times and improved yields compared to traditional methods .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound). Preliminary studies indicate low toxicity levels in vitro, but further in vivo studies are necessary to establish a comprehensive safety profile .
Wirkmechanismus
Compared to other benzoisoquinoline derivatives or piperazine-containing molecules, methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is unique in its combined structural features:
Benzoisoquinolines: Typically possess significant biological activity, including anti-cancer properties.
Piperazine Derivatives: Often explored for their psychoactive or antiparasitic effects.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline derivatives such as berberine.
Other piperazine-based compounds used in medicinal chemistry.
Biologische Aktivität
Methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[de]isoquinoline core, which is known for its diverse pharmacological properties, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound is characterized by the following key components:
- Benzo[de]isoquinoline moiety : This aromatic structure is associated with various bioactivities.
- Piperazine ring : Known for its role in enhancing solubility and bioavailability.
- Hydroxypropoxy group : Contributes to the compound's hydrophilicity and potential receptor interactions.
Anticancer Activity
Research has indicated that compounds derived from isoquinoline structures exhibit significant anticancer properties. For instance, studies using the MTT assay demonstrated that this compound showed cytotoxic effects against various cancer cell lines, including HeLa and HEK-293T cells. The IC50 values were reported to be in the micromolar range, suggesting a promising therapeutic index for further development .
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
HEK-293T | 20 |
The proposed mechanisms of action for this compound include:
- Inhibition of cell proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.
- Induction of apoptosis : It promotes programmed cell death in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
In addition to anticancer properties, this compound has shown potential neuroprotective effects. In vitro studies demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of antioxidant pathways and reduction of reactive oxygen species (ROS) levels .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent effects : Modifications on the piperazine ring significantly alter receptor affinity and selectivity.
- Hydrophobic interactions : The presence of hydrophobic groups enhances binding affinity to target receptors, such as dopamine receptors.
Table of SAR Insights
Modification | Effect on Activity |
---|---|
Methyl group on piperazine | Increased cytotoxicity |
Hydroxypropoxy substitution | Enhanced solubility and receptor binding |
Dioxo group at isoquinoline | Critical for anticancer activity |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Isoquinoline Derivative Study : A study on isoquinoline derivatives indicated that modifications similar to those in this compound resulted in significant anticancer activity when delivered via targeted liposomal formulations .
- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of related compounds provided neuroprotection in models of Parkinson's disease by reducing neuroinflammation and promoting neuronal survival .
Eigenschaften
IUPAC Name |
methyl 4-[3-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-2-hydroxypropoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O6/c1-37-29(36)21-8-10-23(11-9-21)38-19-22(33)18-31-14-12-30(13-15-31)16-17-32-27(34)24-6-2-4-20-5-3-7-25(26(20)24)28(32)35/h2-11,22,33H,12-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCXHBGJTIXRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.